molecular formula C8H10O3S B11808946 5-(1-(Methylthio)ethyl)furan-2-carboxylic acid

5-(1-(Methylthio)ethyl)furan-2-carboxylic acid

Cat. No.: B11808946
M. Wt: 186.23 g/mol
InChI Key: NQEDESYRUCKLKW-UHFFFAOYSA-N
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Description

5-(1-(Methylthio)ethyl)furan-2-carboxylic acid is an organic compound belonging to the furan family Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-(Methylthio)ethyl)furan-2-carboxylic acid can be achieved through several methods. One common approach involves the reaction of furan-2-carboxylic acid with methylthioethyl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the carboxylic acid group is activated by a base, allowing the methylthioethyl group to attach to the furan ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Catalysts and solvents may be employed to enhance the reaction efficiency and minimize by-products. Continuous flow reactors and other advanced techniques can be utilized to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

5-(1-(Methylthio)ethyl)furan-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The methylthioethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Halogenated or nitrated furans.

Scientific Research Applications

5-(1-(Methylthio)ethyl)furan-2-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(1-(Methylthio)ethyl)furan-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds with active sites, while the methylthioethyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxylic acid: Lacks the methylthioethyl group, making it less hydrophobic.

    5-Methylfuran-2-carboxylic acid: Contains a methyl group instead of a methylthioethyl group, resulting in different reactivity and properties.

    2,5-Dimethylfuran: A simpler furan derivative with two methyl groups, used as a biofuel.

Uniqueness

5-(1-(Methylthio)ethyl)furan-2-carboxylic acid is unique due to the presence of both a carboxylic acid group and a methylthioethyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H10O3S

Molecular Weight

186.23 g/mol

IUPAC Name

5-(1-methylsulfanylethyl)furan-2-carboxylic acid

InChI

InChI=1S/C8H10O3S/c1-5(12-2)6-3-4-7(11-6)8(9)10/h3-5H,1-2H3,(H,9,10)

InChI Key

NQEDESYRUCKLKW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(O1)C(=O)O)SC

Origin of Product

United States

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